

A Technical Guide to the Thermal Properties of Nonadecyl Methane Sulfonate

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Compound of Interest

Compound Name: Nonadecyl methane sulfonate

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Abstract

This technical guide addresses the thermal properties of **Nonadecyl methane sulfonate**. A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined thermal data for this specific long-chain alkyl methanesulfonate. This document aims to provide a foundational resource by summarizing the known thermal properties of shorter-chain analogs, detailing the standardized experimental protocols for thermal analysis, and outlining the common synthetic pathway. This guide is intended to assist researchers in predicting the thermal behavior of **Nonadecyl methane sulfonate** and in designing appropriate analytical studies.

Introduction

Nonadecyl methane sulfonate ($\text{CH}_3\text{SO}_3(\text{CH}_2)_{18}\text{CH}_3$) is an organic compound belonging to the class of alkyl methanesulfonates, also known as mesylates. These compounds are characterized by a methanesulfonyl group attached to a long alkyl chain. Alkyl methanesulfonates are recognized for the methanesulfonate moiety being an excellent leaving group in nucleophilic substitution reactions. While shorter-chain alkyl methanesulfonates are well-studied for their biological activity as alkylating agents, the physicochemical properties of long-chain variants like **Nonadecyl methane sulfonate** are not well-documented in public literature.

Thermal properties, including melting point, boiling point, and decomposition temperature, are critical parameters for drug development, material science, and chemical process design. These properties dictate storage conditions, formulation strategies, and reaction parameters. Given the lack of specific data for **Nonadecyl methane sulfonate**, this guide provides a framework for its thermal characterization.

Thermal Property Data

As of the date of this publication, no specific experimental data for the melting point, boiling point, or decomposition temperature of **Nonadecyl methane sulfonate** have been found in a thorough review of scientific literature and chemical databases.

For contextual understanding, the thermal properties of shorter-chain alkyl methanesulfonates are presented below. It is crucial to note that these values are not predictive for **Nonadecyl methane sulfonate**, as the long C19 alkyl chain is expected to significantly influence its physical properties, leading to a much higher melting point and boiling point, and potentially altering its thermal stability profile.

Compound Name	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
Methyl Methanesulfonate	C ₂ H ₆ O ₃ S	20[1]	203 at 753 mmHg[1]
Ethyl Methanesulfonate	C ₃ H ₈ O ₃ S	< -25[2]	213-214 at 761 mmHg[2]
Nonadecyl Methane Sulfonate	C ₂₀ H ₄₂ O ₃ S	Data Not Available	Data Not Available

Experimental Protocols for Thermal Analysis

To determine the thermal properties of **Nonadecyl methane sulfonate**, the following standard techniques are recommended.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to measure thermal transitions such as melting point and to determine the heat of fusion.[3][4][5]

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_{fus}) of **Nonadecyl methane sulfonate**.

Methodology:

- Sample Preparation: Accurately weigh 5-15 mg of **Nonadecyl methane sulfonate** into a hermetically sealed aluminum DSC pan.[3] An empty, sealed aluminum pan is to be used as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 cm³/min to prevent oxidation.[3]
- Thermal History Erasure: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature above its melting point, then cool it back to the starting temperature. Repeat this heat/cool cycle to erase the sample's prior thermal history.[3]
- Data Acquisition: Heat the sample at a constant rate, typically 10°C/min, over a temperature range expected to encompass the melting transition (e.g., 25°C to 150°C). Record the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion, which can be calculated using the instrument's software.[3]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.[6][7][8][9]

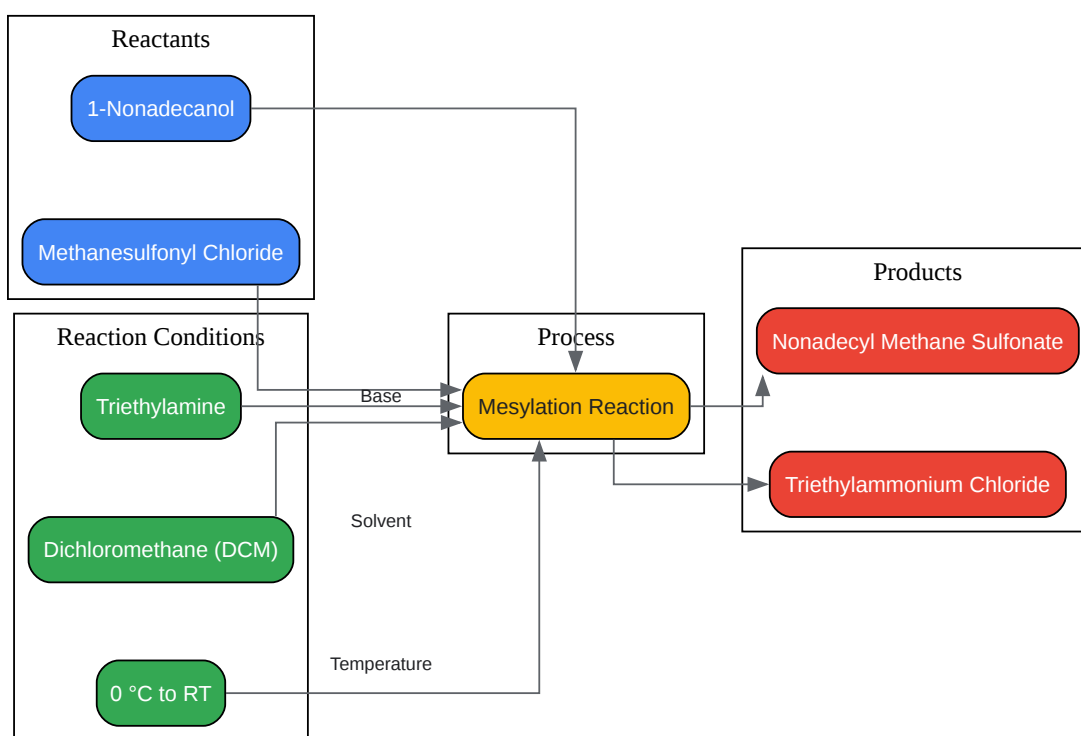
Objective: To determine the decomposition temperature (T_e) and thermal stability of **Nonadecyl methane sulfonate**.

Methodology:

- **Sample Preparation:** Place a precisely weighed sample (typically 5-10 mg) of **Nonadecyl methane sulfonate** into a TGA crucible (e.g., alumina or platinum).
- **Instrument Setup:** Position the crucible onto the TGA's microbalance. The analysis is typically conducted under a dynamic inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min to sweep away any gaseous decomposition products.
- **Temperature Program:** Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 20°C/min.^[8]
- **Data Acquisition:** Continuously record the sample's mass as a function of temperature.
- **Data Analysis:** The TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperature of the maximum rate of decomposition.^[7]

Synthesis Workflow

Alkyl methanesulfonates are commonly synthesized by the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.^[10]^[11]^[12]^[13] This reaction proceeds via the formation of a sulfene intermediate or direct nucleophilic attack of the alcohol on the sulfonyl chloride.



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Caption: General synthesis of **Nonadecyl Methane Sulfonate**.

Experimental Protocol for Synthesis

The following is a generalized procedure for the synthesis of a long-chain alkyl methanesulfonate.^{[10][13]}

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-nonadecanol (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM).
- **Addition of Base:** Cool the solution to 0°C in an ice bath and add triethylamine (1.5 equivalents).
- **Addition of Mesylating Agent:** Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.
- **Reaction:** Allow the reaction to stir at 0°C for a specified time (e.g., 4 hours) or until completion, as monitored by Thin Layer Chromatography (TLC).^[13] If the reaction is slow,

the mixture can be allowed to warm to room temperature.[13]

- Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

While direct experimental data on the thermal properties of **Nonadecyl methane sulfonate** are currently unavailable in the public domain, this guide provides the necessary framework for its characterization. The presented protocols for DSC and TGA offer a standardized approach to determine its melting point, decomposition temperature, and overall thermal stability. The included synthesis workflow details a reliable method for its preparation. It is anticipated that as research into long-chain lipids and their derivatives expands, the thermal properties of compounds like **Nonadecyl methane sulfonate** will be experimentally determined and reported, filling the current data gap. Researchers are encouraged to perform the analyses described herein to contribute to the collective understanding of this compound class.

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